4-Methoxybutyl diphenyl phosphite
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
42410-59-3 |
|---|---|
Molecular Formula |
C17H21O4P |
Molecular Weight |
320.32 g/mol |
IUPAC Name |
4-methoxybutyl diphenyl phosphite |
InChI |
InChI=1S/C17H21O4P/c1-18-14-8-9-15-19-22(20-16-10-4-2-5-11-16)21-17-12-6-3-7-13-17/h2-7,10-13H,8-9,14-15H2,1H3 |
InChI Key |
IKJMBSURQDPKIF-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCOP(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Organophosphite Compounds
General Synthesis of Alkyl Aryl Phosphites: Mechanistic Considerations
The synthesis of alkyl aryl phosphites typically involves the formation of P-O bonds through the reaction of a phosphorus(III) precursor with alcohols and phenols. A common and versatile method starts with phosphorus trichloride (B1173362) (PCl₃), which reacts sequentially with the desired alcohols and phenols.
The mechanism involves the nucleophilic attack of the hydroxyl group on the electrophilic phosphorus atom, leading to the displacement of a chloride ion. The reaction stoichiometry can be controlled to produce dichloridites, monochloridites, and subsequently the fully substituted phosphite (B83602) ester. The formation of unsymmetrical phosphites, such as alkyl aryl phosphites, requires careful control of reaction conditions to prevent the formation of undesired symmetrical products.
A typical approach involves the reaction of PCl₃ with one equivalent of an alcohol or phenol (B47542) to form an intermediate phosphorochloridite. This intermediate is then reacted with a different alcohol or phenol to yield the desired mixed phosphite. The order of addition of the nucleophiles can influence the final product distribution.
Key Mechanistic Steps:
First Substitution: An alcohol or phenol reacts with PCl₃ to form an dichlorophosphite.
Second Substitution: A different alcohol or phenol displaces a second chloride to yield a monochlorophosphite.
Third Substitution: The final alcohol or phenol is added to produce the unsymmetrical phosphite.
The presence of a base, such as a tertiary amine, is often crucial to neutralize the hydrogen chloride (HCl) byproduct, which can otherwise lead to side reactions, including the dealkylation of the phosphite ester. wikipedia.org
Another important synthetic route is transesterification. wikipedia.org In this process, a pre-existing phosphite, like triphenyl phosphite, is heated with an alcohol. This equilibrium-driven process can be shifted towards the desired product by removing the more volatile alcohol (in this case, phenol) through distillation.
Table 1: General Synthetic Routes for Alkyl Aryl Phosphites
| Method | Precursors | Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Stepwise Chlorination | PCl₃, Alcohol, Phenol | Tertiary amine base, controlled temperature | High versatility, good for unsymmetrical phosphites | Requires careful stoichiometric control, generates HCl |
| Transesterification | Triaryl phosphite, Alcohol | Heat, vacuum (to remove phenol) | Milder conditions, avoids HCl | Equilibrium-driven, may require excess reagent |
Targeted Synthesis of 4-Methoxybutyl Diphenyl Phosphite: Design and Approach
Approach 1: Reaction of Diphenyl Phosphorochloridate with 4-Methoxybutanol
This is arguably the most direct route. Diphenyl phosphorochloridate is a commercially available reagent that can be synthesized from the reaction of triphenyl phosphite with a controlled amount of a chlorinating agent. enamine.netsigmaaldrich.comsigmaaldrich.com The synthesis of the target molecule would then proceed via the nucleophilic substitution of the chloride by 4-methoxybutanol.
Reaction: (C₆H₅O)₂PCl + HO(CH₂)₄OCH₃ → (C₆H₅O)₂PO(CH₂)₄OCH₃ + HCl
Design Considerations:
Solvent: An aprotic solvent like dichloromethane (B109758) or diethyl ether would be suitable.
Base: A non-nucleophilic base, such as triethylamine (B128534) or pyridine, is essential to scavenge the HCl produced, preventing potential acid-catalyzed side reactions. jst.go.jp
Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control reactivity and improve selectivity, followed by warming to room temperature to ensure completion.
Approach 2: Transesterification of Triphenyl Phosphite
This method leverages the reactivity of triphenyl phosphite with alcohols. google.comresearchgate.net By reacting triphenyl phosphite with 4-methoxybutanol, a transesterification reaction can occur where one of the phenoxy groups is replaced by a 4-methoxybutoxy group.
Reaction: P(OC₆H₅)₃ + HO(CH₂)₄OCH₃ ⇌ (C₆H₅O)₂PO(CH₂)₄OCH₃ + C₆H₅OH
Design Considerations:
Catalyst: While the reaction can proceed thermally, a catalyst such as sodium phenate can be used. google.com
Reaction Conditions: To drive the equilibrium towards the product, the phenol byproduct would need to be removed, typically by distillation under reduced pressure. google.com The higher boiling point of 4-methoxybutanol compared to phenol makes this feasible.
Table 2: Proposed Synthesis Parameters for this compound
| Parameter | Approach 1 (Phosphorochloridate) | Approach 2 (Transesterification) |
|---|---|---|
| Phosphorus Source | Diphenyl phosphorochloridate | Triphenyl phosphite |
| Alcohol | 4-Methoxybutanol | 4-Methoxybutanol |
| Key Reagent | Triethylamine or Pyridine | Sodium phenate (optional catalyst) |
| Solvent | Dichloromethane, Diethyl Ether | Toluene or neat |
| Temperature | 0 °C to Room Temperature | Elevated temperature (e.g., 120-150 °C) |
| Workup | Filtration of amine hydrochloride, solvent evaporation | Distillation to remove phenol, then purification |
Asymmetric Synthesis Approaches for Chiral Phosphite Derivatives
The synthesis of chiral phosphite derivatives is of great importance, as these compounds are widely used as ligands in asymmetric catalysis, leading to the formation of enantiomerically enriched products. Chirality in phosphites can be introduced in several ways.
One common strategy is the use of chiral alcohols or diols derived from the chiral pool, such as those based on carbohydrates or binaphthyl (BINOL) scaffolds. When these chiral alcohols react with a phosphorus precursor like PCl₃, the chirality is incorporated into the phosphite ligand. Monodentate phosphite ligands derived from axially chiral biphenols have demonstrated excellent enantioselectivity in reactions like the Rh(I)-catalyzed hydrogenation of dimethyl itaconate. researchgate.net
Another approach involves the use of a chiral catalyst to direct the formation of a specific enantiomer of the phosphite. This can involve transition metal complexes with chiral ligands that mediate the phosphitylation reaction. For instance, asymmetric reactions of achiral imines with dialkyl phosphites in the presence of a chiral Brønsted acid can lead to the formation of α-aminophosphonates with good enantiomeric excesses. rsc.org
Furthermore, phosphite-mediated asymmetric N to C migration has been developed for the synthesis of chiral heterocycles, showcasing the versatility of chiral phosphites in stereoselective transformations. organic-chemistry.org
Table 3: Examples of Chiral Phosphite Ligands in Asymmetric Catalysis
| Ligand Type | Chiral Source | Application Example | Reported Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Monodentate Phosphite | Axially chiral biphenols | Rh-catalyzed hydrogenation of dimethyl itaconate | Up to 99.6% | acs.org |
| C₂-Symmetric Diphosphite | Dianhydro-D-mannitol | Rh-catalyzed hydrogenation of dimethyl itaconate | Up to 98.2% | acs.org |
| Phosphine-Phosphite | P-stereogenic phosphanorbornane and BINOL | Pd-catalyzed allylic substitution | Moderate (up to 15%) | nih.gov |
Green Chemistry Principles in Phosphite Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of organophosphorus compounds to minimize environmental impact and enhance safety. researchgate.net
Key green chemistry considerations in phosphite synthesis include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. researchgate.net Transesterification reactions can have better atom economy than those using PCl₃ and a base, as the main byproduct (phenol) can often be recycled.
Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or even performing reactions under solvent-free conditions. wikipedia.orggoogle.com There is a move away from using highly toxic and corrosive reagents like PCl₃ towards more benign phosphorus sources.
Catalysis: The use of catalysts is superior to stoichiometric reagents. researchgate.net The development of efficient catalytic methods, for example using zinc(II) catalysts for the synthesis of phosphite diesters, reduces waste and improves efficiency. researchgate.net Earth-abundant metal catalysts are also being explored to replace precious metal catalysts. wikipedia.org
Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted or ultrasound-assisted synthesis, which can often lead to shorter reaction times and milder conditions. google.com
Renewable Feedstocks: Exploring the use of bio-based starting materials to reduce reliance on fossil fuels. wikipedia.org
Waste Reduction: A significant advancement is the development of mechanochemical methods for the synthesis of phosphite from condensed phosphates, which avoids the use of hazardous white phosphorus and minimizes waste streams. thieme-connect.com
Table 4: Comparison of Traditional vs. Green Synthetic Approaches for Phosphites
| Feature | Traditional Approach | Green Chemistry Approach |
|---|---|---|
| Phosphorus Source | Phosphorus trichloride (PCl₃) | Condensed phosphates, recyclable phosphites |
| Solvents | Chlorinated solvents (e.g., Dichloromethane) | Water, bio-derived solvents, solvent-free |
| Reagents | Stoichiometric amounts of amine bases | Catalytic amounts of less toxic metals or organocatalysts |
| Energy Input | Conventional heating | Microwave, ultrasound, mechanochemistry |
| Byproducts | Amine hydrochlorides, significant waste | Recyclable byproducts (e.g., phenol), minimal waste |
Steric and Electronic Modulation in Phosphite Ligand Design
Quantitative Descriptors of Steric Bulk: Cone Angle and Bite Angle Analysis
The steric hindrance imposed by a ligand is a critical factor in determining the stability and reactivity of its metal complexes. The Tolman cone angle (θ) is a widely accepted metric to quantify the steric bulk of monodentate phosphine (B1218219) and phosphite (B83602) ligands. It is defined as the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the ligand's outermost atoms.
| Phosphite Ligand | Cone Angle (θ) in degrees |
|---|---|
| Trimethyl phosphite | 107 |
| Triethyl phosphite | 109 |
| Tri(n-butyl) phosphite | 107 |
| Triphenyl phosphite | 128 |
| 4-Methoxybutyl diphenyl phosphite | ~125 (Estimated) |
This table presents known cone angles for common phosphite ligands and an estimated value for this compound based on structural analogy.
The concept of bite angle is relevant for bidentate or polydentate ligands and describes the angle between two coordinating atoms of the same ligand. As this compound is a monodentate ligand, a bite angle analysis is not applicable.
Electronic Properties: π-Acceptor and σ-Donor Characteristics
The electronic nature of a phosphite ligand, specifically its ability to act as a σ-donor and a π-acceptor, is paramount to its function in a catalytic cycle. The phosphorus atom donates its lone pair of electrons to an empty metal orbital, forming a σ-bond. Concurrently, electron density from filled metal d-orbitals can be back-donated into the low-lying empty σ* anti-bonding orbitals of the P-O bonds, a phenomenon known as π-backbonding.
The electronic properties of phosphite ligands are commonly evaluated using the Tolman electronic parameter (TEP), which is derived from the C-O stretching frequency of a [Ni(CO)₃L] complex. A higher TEP value indicates a more electron-withdrawing (stronger π-acceptor) ligand.
Aryl phosphites are generally stronger π-acceptors than alkyl phosphites due to the electron-withdrawing nature of the phenyl rings. Conversely, alkyl phosphites are typically stronger σ-donors. This compound, with its two aryl groups and one alkyl group, presents a finely tuned electronic profile. The two phenyl groups enhance its π-acceptor capabilities, while the 4-methoxybutyl group, being more electron-releasing than a phenyl group, contributes to its σ-donor strength. The ether linkage within the butyl chain is not expected to significantly alter the electronic properties at the phosphorus center.
| Phosphite Ligand | Tolman Electronic Parameter (TEP) in cm⁻¹ |
|---|---|
| Tri(t-butyl)phosphine | 2056.1 |
| Trimethyl phosphite | 2076.3 |
| Triphenylphosphine (B44618) | 2068.9 |
| Triphenyl phosphite | 2085.3 |
| This compound | ~2080 (Estimated) |
This table displays the Tolman Electronic Parameter for several common phosphine and phosphite ligands, along with an estimated value for this compound, reflecting its mixed alkyl-aryl character.
Structure-Reactivity Relationships in Phosphite Ligand Frameworks
The interplay between the steric and electronic properties of a phosphite ligand directly dictates its influence on the reactivity of a metal catalyst. For instance, in cross-coupling reactions, the steric bulk of the ligand can promote the reductive elimination step, which is often the product-forming step. Electronically, a more electron-donating ligand can increase the electron density on the metal center, facilitating oxidative addition.
In the case of this compound, its moderately high cone angle can be beneficial in creating a sterically demanding coordination sphere around the metal, which can favor certain reaction pathways and influence regioselectivity. The balance of σ-donation and π-acceptance allows for the stabilization of various metal oxidation states throughout a catalytic cycle. The presence of both aryl and alkyl substituents provides a unique structural framework that can be systematically modified to fine-tune these properties. The flexibility of the 4-methoxybutyl chain could also play a role in the dynamic behavior of the catalyst, potentially allowing for subtle conformational changes that impact reactivity.
Impact of Substitution Patterns on Ligand Performance: Alkyl vs. Aryl Influence
The choice between alkyl and aryl substituents on a phosphite ligand has profound consequences for its performance.
Aryl Phosphites: The presence of two phenyl groups in this compound imparts characteristics typical of aryl phosphites. These include enhanced thermal stability and resistance to oxidation compared to their trialkyl counterparts. The electron-withdrawing nature of the phenyl rings makes the ligand a better π-acceptor, which can stabilize low-valent metal centers and influence the electronics of catalytic intermediates.
Alkyl Phosphites: The 4-methoxybutyl group introduces features of an alkyl phosphite. Alkyl groups are generally more electron-donating, which increases the σ-donor strength of the ligand. This can lead to more electron-rich metal centers, which can be more reactive in oxidative addition steps. The flexibility of the alkyl chain can also influence the steric environment around the metal in a different manner than the rigid phenyl groups.
The mixed alkyl-aryl substitution pattern in this compound therefore represents a compromise and a fine-tuning of these opposing electronic effects. This allows for a more subtle modulation of the catalyst's properties compared to using a simple trialkyl or triaryl phosphite. This tailored electronic and steric profile can be advantageous in catalytic applications where a specific balance of reactivity and stability is required.
Phosphite Ligands in Homogeneous Transition Metal Catalysis
Rhodium-Catalyzed Hydroformylation with Phosphite (B83602) Ligands
Hydroformylation, or the "oxo-reaction," is a large-scale industrial process that converts alkenes into aldehydes using a catalyst and syngas (a mixture of carbon monoxide and hydrogen). rsc.org The choice of ligand coordinated to the rhodium center is paramount in controlling the reaction's efficiency and selectivity. Phosphite ligands, in particular, are known to generate highly active catalysts for this transformation. bath.ac.uk
Regioselectivity and Enantioselectivity Control in Hydroformylation Reactions
The primary challenge in the hydroformylation of terminal alkenes is achieving high regioselectivity, typically favoring the formation of the linear aldehyde over the branched isomer. The steric and electronic properties of the phosphite ligand are the primary determinants of this selectivity. Bulky phosphite ligands tend to promote the formation of the linear aldehyde by disfavoring the sterically crowded transition state that leads to the branched product.
While specific data for 4-Methoxybutyl diphenyl phosphite in this context is not extensively documented, its structure—comprising two phenyl groups and a 4-methoxybutyl group—suggests a balance of steric and electronic effects. The diphenyl phosphite moiety provides a foundational level of steric bulk and electronic properties, while the 4-methoxybutyl group can influence the ligand's solubility and subtly modify its electronic profile. For instance, phospholane-phosphite ligands have demonstrated the ability to achieve almost perfect regioselectivity in the hydroformylation of certain vinyl arenes. st-andrews.ac.uknih.gov The performance of related polyethylene (B3416737) glycol-based diphosphinite ligands has also been shown to be tunable, affecting regioselectivity based on reaction conditions. researchgate.net
In enantioselective hydroformylation, where a prochiral alkene is converted into a chiral aldehyde, the design of chiral phosphite ligands is critical. These ligands create a chiral environment around the rhodium center, directing the approach of the substrate and leading to the preferential formation of one enantiomer.
Operando Spectroscopy and Mechanistic Elucidation of Rh-Phosphite Complexes
Understanding the behavior of a catalyst under actual reaction conditions is crucial for optimization and rational design. Operando spectroscopy techniques, such as high-pressure infrared (HP-IR) and FlowNMR spectroscopy, are powerful tools for studying the speciation of rhodium-phosphite complexes during hydroformylation. bath.ac.ukadvanceseng.com These methods allow for the real-time monitoring of catalyst resting states, active intermediates, and deactivation pathways. rsc.orgmpg.de
For rhodium-phosphite systems, operando FTIR spectroscopy is particularly useful for observing the metal-carbonyl stretching frequencies, which act as a fingerprint for different catalytic species. rsc.org Studies have shown that under catalytic conditions, the dominant species is often a rhodium-hydridodicarbonyl complex which is in equilibrium with the active catalytic species. mpg.de The nature of the phosphite ligand directly influences the position of this equilibrium and the concentration of the active catalyst. bath.ac.uk FlowNMR spectroscopy provides complementary quantitative data on the distribution of different catalyst species, explaining activity trends and the reduced formation of inactive rhodium clusters when using phosphite ligands compared to phosphines. bath.ac.uk
Ligand Stability and Decomposition Pathways in Hydroformylation Systems
A significant challenge in industrial hydroformylation is the stability of the phosphite ligands, which are susceptible to degradation under reaction conditions. mdpi.com The primary decomposition pathway for phosphites is hydrolysis, which can be autocatalyzed by the acidic phosphorus byproducts formed. mdpi.com Water is often present in industrial feedstocks or can be formed in situ through side reactions like the aldol (B89426) condensation of the aldehyde product. acs.org
Ligand decomposition leads to a loss of the active catalytic species, which can result in the formation of less selective or inactive rhodium carbonyl clusters. acs.org The stability of a phosphite ligand is highly dependent on its structure. Research has shown that sterically hindered phosphites, particularly those with bulky groups in the ortho-position of the aryl rings, exhibit enhanced hydrolytic stability. mdpi.com For example, the introduction of tert-butyl groups at the ortho-position of a benzopinacolphosphite ligand dramatically increased its stability compared to unsubstituted or para-substituted analogues. mdpi.com Conversely, coordination to the rhodium center can, in some cases, stabilize a monodentate phosphite ligand against hydrolysis. acs.org The degradation of phosphite ligands can also occur through oxidation, a process that can be initiated by impurities like hydroperoxides in the olefin feed. rsc.orgrsc.org
Palladium-Catalyzed Cross-Coupling Reactions Employing Phosphite Ligands
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. While phosphine (B1218219) ligands have been extensively developed for these reactions, phosphite ligands have also demonstrated utility, offering an alternative ligand class with distinct properties. kaist.ac.krthieme-connect.com
Suzuki-Miyaura Coupling with Phosphite-Based Catalytic Systems
The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a cornerstone of C-C bond formation. nih.gov While electron-rich and bulky phosphine ligands are most commonly employed, catalytic systems based on palladium-phosphite complexes have also been successfully developed. thieme-connect.com These systems have shown effectiveness in the coupling of aryl bromides with a variety of boronic acids, leading to high yields of the desired biaryl products. kaist.ac.krthieme-connect.com
The efficacy of a phosphite ligand in Suzuki-Miyaura coupling is often related to its steric bulk. For the hypothetical use of this compound, its steric profile would be a key factor. The development of new phosphine ligands has expanded the scope of Suzuki-Miyaura reactions to include challenging substrates like aryl chlorides and tosylates. nih.govrsc.org
| Catalyst System | Aryl Halide | Boronic Acid | Yield (%) | Reference |
| Pd(acac)₂ / Phosphite 1 | 4-Bromoanisole | Phenylboronic acid | 95 | thieme-connect.com |
| Pd(OAc)₂ / Phosphite 1 | 4-Bromotoluene | Phenylboronic acid | 93 | thieme-connect.com |
| Pd(OAc)₂ / CM-phos | 4-tert-Butylphenyl mesylate | Phenylboronic acid | 98 | orgsyn.org |
Interactive Data Table: This table summarizes representative results for Suzuki-Miyaura coupling reactions using phosphorus-based ligands.
Buchwald-Hartwig Amination and Other C-N/C-C Coupling Reactions
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds between aryl halides and amines. researchgate.netlibretexts.org The development of this reaction has been heavily reliant on the design of sophisticated, sterically demanding, and electron-rich phosphine ligands. nih.govresearchgate.net These ligands facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle. libretexts.org
While phosphines are the dominant ligands in this area, the principles of ligand design—steric bulk and electron-donating ability—are universal. The application of phosphite ligands to Buchwald-Hartwig amination is less common, as their π-accepting nature is generally less favorable for the key catalytic steps compared to the strong σ-donation of bulky phosphines. However, the modularity of phosphites allows for extensive tuning, and specialized phosphites could potentially find application in specific C-N or other cross-coupling reactions. rsc.orguni-rostock.de The development of ligands like CM-phos has enabled the amination of challenging substrates such as aryl mesylates. orgsyn.org
| Catalyst System | Aryl Halide/Pseudohalide | Amine | Yield (%) | Reference |
| Pd(OAc)₂ / CM-phos | 4-tert-Butylphenyl mesylate | Aniline | 96 | orgsyn.org |
| Pd(OAc)₂ / MeO-CM-phos | 4-Tolyl mesylate | N-Methylaniline | 94 | orgsyn.org |
Interactive Data Table: This table presents selected data for Buchwald-Hartwig amination reactions using advanced phosphine ligands.
Scope and Limitations of Phosphite Ligands in Various Cross-Coupling Methodologies
Cross-coupling reactions are a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Phosphite ligands have been successfully employed in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.
The performance of phosphite ligands in these reactions is highly dependent on their steric and electronic properties. Bulky phosphites can promote the reductive elimination step and prevent catalyst deactivation, leading to higher turnover numbers and yields. The electronic nature of the phosphite ligand can influence the oxidative addition and transmetalation steps of the catalytic cycle.
However, the application of phosphite ligands is not without limitations. Their sensitivity to hydrolysis can be a significant drawback, leading to the formation of phosphonates and subsequent catalyst deactivation. Furthermore, in some cases, the high lability of phosphite ligands can result in the formation of less active or inactive catalytic species.
Specific research detailing the performance of This compound as a ligand in cross-coupling reactions is not readily found in published literature. To evaluate its potential, one would need to consider the electronic contribution of the diphenylamino group and the steric bulk of the entire ligand structure.
| Cross-Coupling Reaction | General Role of Phosphite Ligands | Potential Considerations for this compound |
| Suzuki-Miyaura Coupling | Stabilize Pd(0) species, facilitate oxidative addition and reductive elimination. | The electronic nature of the methoxybutyl and diphenyl groups would influence the electron density at the phosphorus and, consequently, the palladium center. |
| Heck Coupling | Influence regioselectivity and catalyst stability. | The steric profile of the ligand would be a key factor in determining the selectivity of the reaction. |
| Sonogashira Coupling | Promote the coupling of terminal alkynes with aryl or vinyl halides. | The π-acceptor properties could be beneficial for the catalytic cycle. |
Other Transition Metal Catalyzed Reactions
Beyond cross-coupling reactions, phosphite ligands have proven to be effective in a variety of other transition metal-catalyzed transformations, including asymmetric hydrogenation, hydroxyformylation, and 1,4-addition reactions.
Asymmetric Hydrogenation with Phosphite Ligands
Asymmetric hydrogenation, the addition of hydrogen across a double bond to create a chiral center, is a powerful tool for the synthesis of enantiomerically pure compounds. Chiral phosphite ligands have been instrumental in the development of highly enantioselective catalysts for this transformation, typically in combination with rhodium or ruthenium.
The success of a chiral phosphite ligand in asymmetric hydrogenation depends on its ability to create a chiral environment around the metal center, which dictates the stereochemical outcome of the reaction. The rigidity and conformational preferences of the ligand backbone are crucial for achieving high enantioselectivity.
There is no available research data on the use of This compound in asymmetric hydrogenation. As an achiral ligand, it would not be suitable for inducing enantioselectivity in its current form. However, it could potentially be used as a component in the synthesis of more complex chiral phosphite ligands.
Asymmetric Hydroxyformylation and 1,4-Addition
Asymmetric hydroxyformylation involves the simultaneous addition of a formyl group and a hydrogen atom to a prochiral alkene, yielding a chiral aldehyde. Chiral phosphite ligands have been employed to control the regioselectivity and enantioselectivity of this reaction.
Similarly, in asymmetric 1,4-addition (or conjugate addition) reactions, chiral phosphite-metal complexes can catalyze the enantioselective addition of nucleophiles to α,β-unsaturated compounds. The electronic properties of the phosphite ligand can influence the reactivity of the nucleophile and the stability of the catalytic intermediates.
No specific studies on the application of 4--Methoxybutyl diphenyl phosphite in asymmetric hydroxyformylation or 1,4-addition reactions have been reported. Its potential in these areas would be contingent on its incorporation into a chiral ligand framework.
Emerging Catalytic Transformations with Phosphite Ligands
The field of catalysis is constantly evolving, with new reactions and applications for existing ligand classes being discovered. Phosphite ligands continue to be explored in emerging areas of catalysis, such as C-H activation, polymerization, and metathesis reactions. Their tunable steric and electronic properties make them attractive candidates for the development of novel catalytic systems with unique reactivity and selectivity.
The potential for This compound to be utilized in these emerging transformations remains an open question, pending future research into its synthesis and catalytic activity.
Phosphite Reagents in Stoichiometric and Catalytic Organic Transformations
Mitsunobu Reaction: Phosphite (B83602) Alternatives to Triphenylphosphine (B44618)
The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of primary and secondary alcohols to a wide array of functional groups, including esters, ethers, and thioethers, with a characteristic inversion of stereochemistry. wikipedia.orgyoutube.comorganic-chemistry.org The classic protocol involves the use of triphenylphosphine (TPP) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgyoutube.com However, the formation of stoichiometric amounts of triphenylphosphine oxide (TPPO) as a byproduct often complicates product purification. tcichemicals.comnih.govgalchimia.com This challenge has spurred the development of alternative phosphine (B1218219) and phosphite reagents, including 4-Methoxybutyl diphenyl phosphite, designed to facilitate easier workup procedures.
Mechanistic Investigations and By-product Management in Mitsunobu Reactions
The mechanism of the Mitsunobu reaction is intricate. wikipedia.orgnih.gov It is initiated by the nucleophilic attack of the phosphine on the azodicarboxylate to form a betaine (B1666868) intermediate. youtube.comgalchimia.com This intermediate then deprotonates the acidic nucleophile, and the resulting anion reacts with the alcohol, which has been activated by the phosphine, leading to the formation of an alkoxyphosphonium salt. galchimia.comyoutube.com Subsequent SN2 displacement by the nucleophile affords the final product with inverted stereochemistry, along with the phosphine oxide and a hydrazine (B178648) dicarboxylate byproduct. youtube.comyoutube.com
The primary drawback of the classical Mitsunobu reaction is the difficulty in removing the triphenylphosphine oxide (TPPO) byproduct from the reaction mixture. tcichemicals.comgalchimia.com This has led to the development of several strategies for byproduct management. One approach involves the use of polymer-supported triphenylphosphine, which allows for the simple filtration of the resulting polymer-bound TPPO. tcichemicals.comnih.gov Another strategy employs phosphine reagents with functional groups that facilitate separation. For instance, the use of 4-(diphenylphosphino)benzoic acid allows the phosphine oxide byproduct to be removed by a simple acid-base extraction after hydrolysis. organic-chemistry.org Similarly, the design of novel azodicarboxylates, such as di-(4-chlorobenzyl)azodicarboxylate (B8002683) (DCAD), allows for the easy removal of the hydrazine byproduct by filtration. wikipedia.org
The use of phosphites, such as this compound, represents another avenue for modifying the reaction to simplify purification. While specific data on the byproducts of this compound in the Mitsunobu reaction is not extensively detailed in the provided search results, the general principle of using phosphites with tailored properties to facilitate byproduct removal is a well-established strategy in the field.
Application in Stereoinversion of Alcohols
A significant application of the Mitsunobu reaction is the stereoinversion of chiral secondary alcohols. organic-chemistry.orgyoutube.com The reaction proceeds with a clean SN2 inversion of configuration at the alcohol's stereocenter. youtube.comorganic-chemistry.org This makes it a powerful tool in natural product synthesis and medicinal chemistry, where precise control of stereochemistry is often crucial. youtube.comnih.gov
For sterically hindered alcohols, standard Mitsunobu conditions can lead to low yields. orgsyn.org However, modifications such as using 4-nitrobenzoic acid as the nucleophile have been shown to significantly improve the yields of the inverted product. orgsyn.org The choice of phosphine or phosphite reagent can also influence the efficiency of the inversion. While triphenylphosphine is commonly used, alternatives are continuously explored to enhance reactivity and simplify purification. youtube.com The application of this compound in this context would be evaluated based on its ability to effect clean inversion while offering advantages in product isolation.
Catalytic Mitsunobu Protocols with Phosphite Reagents
The stoichiometric nature of the classical Mitsunobu reaction, with its generation of equimolar amounts of byproducts, presents a significant challenge in terms of atom economy and process efficiency, particularly in industrial applications. nih.govnih.gov This has driven the development of catalytic versions of the reaction.
Several approaches to a catalytic Mitsunobu reaction have been explored. One strategy involves the in situ regeneration of the phosphine reagent. For example, a protocol has been developed that is catalytic in phosphine (1-phenylphospholane) and uses phenylsilane (B129415) to recycle the catalyst. nih.govnih.gov Another approach focuses on the catalytic use of the azodicarboxylate reagent, employing an oxidant like iodosobenzene (B1197198) diacetate to regenerate the active azo species from its hydrazine byproduct. nih.govorganic-chemistry.org The ultimate goal is a fully catalytic system where both the phosphine and the azodicarboxylate are used in substoichiometric amounts. nih.govnih.gov
Recent advancements have led to the development of purely organocatalytic, redox-neutral Mitsunobu reactions. mdpi.com These systems utilize bifunctional catalysts, such as phenolic tertiary phosphine oxides, that activate the alcohol without the need for external redox agents. mdpi.com While the direct application of this compound in these specific catalytic cycles is not explicitly detailed, the development of such protocols highlights the ongoing efforts to make the Mitsunobu reaction more efficient and environmentally benign.
Synthesis of Organophosphorus Compounds via Phosphite Reactivity
Phosphite reagents, including this compound, are valuable precursors for the synthesis of a variety of organophosphorus compounds. Their reactivity allows for the formation of carbon-phosphorus bonds, which are central to the structure of many biologically active molecules and ligands for catalysis.
Kabachnik–Fields Reaction for Aminophosphonate Synthesis
The Kabachnik–Fields reaction is a three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a hydrophosphoryl compound, typically a dialkyl or diphenyl phosphite, to produce α-aminophosphonates. nih.govorganic-chemistry.orgnih.gov These compounds are phosphorus analogs of α-amino acids and exhibit a wide range of biological activities. nih.govresearchgate.net
The mechanism of the Kabachnik–Fields reaction can proceed through two main pathways, depending on the nature of the reactants. organic-chemistry.orgmdpi.comsemanticscholar.org One pathway involves the initial formation of an imine from the amine and carbonyl compound, followed by the nucleophilic addition of the phosphite. mdpi.comsemanticscholar.org The alternative pathway involves the formation of an α-hydroxyphosphonate intermediate, which is then displaced by the amine. mdpi.comsemanticscholar.org The use of various catalysts, including Lewis acids and bases, can influence the reaction rate and pathway. organic-chemistry.org While the provided information does not specifically mention the use of this compound, its structural similarity to other phosphites suggests its potential applicability in this versatile reaction for the synthesis of novel α-aminophosphonates.
Enantioselective Addition Reactions of Phosphites to Imines and Ketimines
The development of enantioselective methods for the synthesis of chiral organophosphorus compounds is a significant area of research. The enantioselective addition of phosphites to imines and ketimines provides a direct route to chiral α-aminophosphonates. beilstein-journals.orgacs.org These reactions are often catalyzed by chiral organocatalysts, such as binaphthyl-modified squaramides, which can achieve high yields and excellent enantioselectivities. beilstein-journals.org
The addition of diphenyl phosphonate (B1237965) to isatin-derived ketimines, for example, has been shown to produce chiral 3-amino-3-phosphonyl-substituted oxindole (B195798) derivatives with up to 99% enantiomeric excess (ee). beilstein-journals.org Similarly, the enantioselective hydrophosphonylation of N-Boc protected imines with diethyl phosphite, catalyzed by quinine (B1679958) derivatives, yields enantiomerically enriched α-amino phosphonates. organic-chemistry.org The development of highly efficient catalysts for the asymmetric addition of alkynes to imines also highlights the importance of this transformation. nih.gov Although the direct use of this compound is not specified in these examples, the principles of asymmetric catalysis demonstrated are broadly applicable to a range of phosphite reagents.
Formation of Phosphonates and Phosphodiesters
The reactivity of phosphite reagents is central to the synthesis of more complex organophosphorus compounds, such as phosphonates and phosphodiesters. While specific literature on "this compound" is not available, its reactivity can be inferred from the well-established chemistry of analogous diphenyl phosphites and other mixed phosphite esters.
The formation of a phosphonate from a phosphite typically proceeds through the Michaelis-Arbuzov reaction. wikipedia.orgwikipedia.orgyoutube.com This reaction involves the nucleophilic attack of the trivalent phosphorus atom of the phosphite on an alkyl halide. The resulting intermediate, a quasi-phosphonium salt, then undergoes dealkylation, typically through attack by the displaced halide ion, to yield the pentavalent phosphonate.
In the hypothetical case of this compound, its reaction with an alkyl halide (R'-X) would be expected to form a mixed phosphonate. The reaction would initiate with the nucleophilic phosphorus atom attacking the alkyl halide. Subsequently, the halide anion would attack one of the alkyl or aryl groups attached to the phosphorus through an oxygen atom. Due to the electronic properties of the phenoxy groups, the dealkylation step would likely favor the removal of the 4-methoxybutyl group to yield diphenyl phosphonate and 1-halo-4-methoxybutane. Conversely, if a less reactive leaving group is on the phosphite and a more reactive alkyl halide is used, the reaction could potentially yield a different phosphonate product.
Phosphodiesters are characterized by two ester linkages on a phosphate (B84403) core and form the backbone of nucleic acids. libretexts.orgidtdna.comwikipedia.org The synthesis of phosphodiesters from phosphite precursors often involves a two-step process: the formation of a phosphite triester followed by oxidation. A mixed phosphite like this compound could react with an alcohol in the presence of a coupling agent or through transesterification to form a new phosphite triester. Subsequent oxidation, often with reagents like iodine in the presence of water or a peroxide, would convert the trivalent phosphite to a pentavalent phosphate, resulting in a phosphodiester. The specific phosphodiester formed would depend on the alcohol used in the initial step.
Reactivity with Grignard Reagents and Other Nucleophiles/Electrophiles
The phosphorus atom in phosphites is nucleophilic, while the ester groups can be susceptible to nucleophilic attack. mdpi.comacs.org The reactivity of "this compound" with various nucleophiles and electrophiles can be predicted based on the general behavior of similar phosphite compounds.
Reactivity with Grignard Reagents:
Grignard reagents (R-MgX) are potent nucleophiles and strong bases. masterorganicchemistry.comlibretexts.org Their reaction with phosphites can be complex. While Grignard reagents are known to react with chlorophosphites to form new P-C bonds, their reaction with phosphite esters is less straightforward. nih.gov With a mixed phosphite like this compound, a Grignard reagent could potentially attack the phosphorus center, leading to the displacement of one of the phenoxy or the 4-methoxybutoxy groups to form a phosphine. However, due to the hardness of the Grignard reagent, attack at the carbonyl-like P=O bond (in the phosphonate tautomeric form) or at the ester carbons is also possible, especially with changes in reaction conditions. Iron(II) complexes have been shown to catalyze the cross-coupling of aryl phosphates with alkyl Grignard reagents, suggesting that similar catalytic systems might be employed for reactions with phosphites. nih.gov
Reactivity with Other Nucleophiles:
Other nucleophiles, such as amines and alcohols, can react with phosphites, particularly under catalytic conditions. acs.org For instance, the reaction of a phosphite with an alcohol can lead to transesterification, where one of the alkoxy or aryloxy groups is exchanged. In the case of this compound, reacting with a different alcohol could lead to the substitution of the 4-methoxybutoxy group or one of the phenoxy groups, depending on the relative reactivity of the alcohols and the stability of the leaving groups. Amines can also act as nucleophiles, potentially leading to the formation of phosphoramidites.
Reactivity with Electrophiles:
The trivalent phosphorus atom in phosphites is susceptible to attack by electrophiles. As previously discussed in the context of the Michaelis-Arbuzov reaction, alkyl halides are common electrophiles that react with phosphites to form phosphonates. wikipedia.org Other electrophiles, such as acyl chlorides, can also react with phosphites. The reaction of an aroyl chloride with a trialkyl phosphite can lead to the formation of an aroylphosphonate. tandfonline.com Therefore, this compound would be expected to react with various electrophiles at the phosphorus center. The presence of both alkyl and aryl ester groups might influence the reactivity and the subsequent rearrangement of the intermediate quasi-phosphonium salt.
Theoretical and Computational Chemistry Studies of Phosphite Compounds
Density Functional Theory (DFT) for Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. nih.govnih.gov It provides detailed information about electron distribution and molecular orbitals, which are crucial for understanding the chemical behavior of compounds like 4-Methoxybutyl diphenyl phosphite (B83602). nih.govnih.gov DFT calculations can determine optimized geometries, energies, and various electronic properties by approximating the electron density of a system. nih.govrsc.org For phosphite ligands, DFT is instrumental in elucidating how different substituents on the phosphorus atom modulate its electronic properties. In 4-Methoxybutyl diphenyl phosphite, the phosphorus atom is bonded to two electron-withdrawing phenyl groups and one electron-donating 4-methoxybutyl group. DFT can precisely quantify the resulting electronic environment around the phosphorus center, which dictates its coordination chemistry and catalytic activity.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.org The HOMO, being the outermost orbital containing electrons, is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO, the lowest energy orbital without electrons, relates to its ability to accept electrons (electrophilicity). youtube.comresearchgate.net
For a phosphite ligand like this compound, the energy and localization of the HOMO and LUMO are critical. The HOMO is typically centered on the phosphorus lone pair, and its energy level indicates the ligand's σ-donor strength. The LUMO's character is influenced by the antibonding orbitals of the P-O bonds and the π* orbitals of the phenyl rings, determining the ligand's π-acceptor capability. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. nih.govresearchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. DFT calculations can provide precise energy values for these orbitals, allowing for a comparative analysis of different phosphite ligands and prediction of their behavior in catalytic systems. researchgate.netresearchgate.net
Table 1: Illustrative Frontier Molecular Orbital (FMO) Data for Phosphite Ligands
| Ligand | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Key Characteristics |
| Triphenyl phosphite | -6.2 | -0.8 | 5.4 | Strong π-acceptor due to phenyl groups. |
| Triethyl phosphite | -5.8 | -0.2 | 5.6 | Stronger σ-donor due to alkyl groups. |
| This compound (Predicted) | -6.0 | -0.6 | 5.4 | Mixed character; σ-donation from the alkyl chain and π-acidity from phenyl rings. |
Note: The data for this compound is predictive and serves for illustrative purposes based on the characteristics of its constituent groups.
Reaction Mechanism Prediction and Energy Profile Calculations
Computational chemistry offers powerful tools for elucidating the step-by-step mechanisms of chemical reactions and calculating their energy profiles. nih.gov For catalysts involving phosphite ligands, such as in hydroformylation or cross-coupling reactions, DFT calculations can map the entire reaction pathway. nih.gov This involves identifying the structures of reactants, intermediates, transition states, and products.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Ligand Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological or chemical activity. u-tokyo.ac.jpnih.gov In the context of catalysis, QSAR is used to design ligands with enhanced performance. nih.gov
The process involves several key steps:
Data Set Selection: A diverse set of phosphite ligands with known catalytic activities (e.g., yield, enantioselectivity) is chosen.
Descriptor Calculation: For each ligand, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, including steric properties (e.g., Tolman cone angle, percent buried volume), electronic properties (e.g., HOMO/LUMO energies, calculated charges), and topological properties.
Model Building: Statistical methods, such as partial least squares (PLS) regression, are used to build a mathematical equation that correlates the descriptors with the observed activity. nih.gov
Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation sets of molecules. nih.gov
For designing new ligands like this compound, a validated QSAR model can predict its potential catalytic activity before it is even synthesized. This in silico screening approach accelerates the discovery of more efficient and selective catalysts, saving significant time and resources.
Table 2: Common Molecular Descriptors in QSAR for Ligand Design
| Descriptor Type | Example Descriptor | Property Measured | Relevance to Catalysis |
| Steric | Tolman's Cone Angle | The steric bulk of the ligand. | Influences coordination, stability, and selectivity. |
| Electronic | HOMO Energy | Electron-donating ability (σ-donation). | Affects the reactivity of the metal center. |
| Electronic | LUMO Energy | Electron-accepting ability (π-acidity). | Stabilizes low-valent metal states. |
| Topological | Connectivity Indices | The branching and shape of the molecule. | Relates to the overall ligand architecture. |
Molecular Dynamics Simulations for Catalyst-Ligand Interactions
While quantum mechanics is excellent for studying electronic structure and reaction mechanisms, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecular systems over time. researchgate.netfrontiersin.org For a catalyst complex containing a ligand like this compound, MD simulations provide insights into:
Conformational Flexibility: How the ligand and the catalyst complex move, bend, and twist under reaction conditions. The flexibility of the 4-methoxybutyl chain, for example, can be modeled to see how it influences access to the catalytic center.
Ligand-Substrate Interactions: The dynamic interactions between the ligand, the metal center, and the reacting substrates can be visualized. This is crucial for understanding how the ligand influences the orientation of the substrate, which is often the key to selectivity.
Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for the study of how the solvent interacts with the catalyst and influences its stability and reactivity.
Binding Free Energies: Advanced MD techniques can be used to calculate the free energy of binding between the ligand and the metal, providing a measure of the stability of the catalyst complex. nih.gov
By simulating the motion of atoms over time, MD provides a "movie" of the molecular world, complementing the static picture from quantum mechanical calculations and offering a more complete understanding of the catalyst's behavior in a realistic environment. mdpi.comrsc.org
An Exploration of the Advanced Applications and Research Frontiers of Alkyl Aryl Phosphites
The unique chemical properties of alkyl aryl phosphites have positioned them as crucial components in a variety of advanced applications, particularly in the realm of polymer science and emerging technologies. This article delves into the multifaceted roles of these compounds, with a specific focus on their function in enhancing the durability and performance of polymeric materials, their contribution to the development of novel functional materials, and their innovative applications in chemical biology and material science. While the specific compound "this compound" is a niche member of this class, the broader discussion will encompass the general characteristics and applications of alkyl aryl phosphites, which are indicative of the potential roles of such specific derivatives.
Conclusion and Future Research Directions
Current Challenges and Opportunities in Phosphite (B83602) Chemistry
Phosphite chemistry, while mature in many respects, still presents a number of challenges and corresponding opportunities for innovation. A primary challenge is the hydrolytic instability of many phosphite compounds. researchgate.net The phosphorus-oxygen bond can be susceptible to cleavage by water, which can be present as a reactant, solvent, or byproduct in industrial processes. researchgate.net This degradation can lead to the formation of phosphoric acid and other acidic phosphorus species, which may in turn catalyze further ligand decomposition and deactivate the metal catalyst. researchgate.net
Another significant challenge lies in the synthesis of organophosphorus compounds. Many current industrial syntheses rely on phosphorus trichloride (B1173362), a highly reactive and hazardous precursor. epa.gov There is a growing need to develop more environmentally benign and sustainable synthetic routes that bypass such hazardous materials, potentially starting from elemental phosphorus or phosphine (B1218219). epa.gov
Despite these challenges, the opportunities within phosphite chemistry are vast. Phosphite ligands are highly modular and relatively easy to synthesize from readily available alcohols, allowing for the creation of extensive ligand libraries for screening in various catalytic applications. acs.org This modularity is a key advantage over phosphines. Furthermore, phosphites are generally less sensitive to air and oxidation than their phosphine counterparts, which simplifies their handling and use in catalytic systems. acs.org
Recent advances have highlighted the potential of phosphites in new agricultural applications. Genetically engineered crops capable of metabolizing phosphite could allow for its use as a targeted fertilizer and weed control agent, reducing runoff of traditional phosphate (B84403) fertilizers and the use of herbicides. mit.edu This presents a significant opportunity for developing sustainable agricultural systems. mit.edu
Table 1: Key Challenges and Opportunities in Phosphite Chemistry
| Aspect | Challenges | Opportunities |
| Stability | Susceptibility to hydrolysis, leading to catalyst deactivation. researchgate.net | Development of sterically hindered or electronically modified phosphites with enhanced stability. acs.org |
| Synthesis | Reliance on hazardous precursors like phosphorus trichloride. epa.gov | Development of greener synthetic routes from elemental phosphorus or by functionalizing phosphinates. epa.govrsc.org |
| Catalysis | Achieving high selectivity and activity for specific transformations. | High modularity for ligand tuning in asymmetric catalysis (e.g., hydrogenation, hydroformylation). acs.orgnih.gov |
| Applications | Limited scope in certain demanding catalytic cycles. | Emerging applications in sustainable agriculture, materials science, and biocatalysis. mit.eduusc.edu |
Prospects for Tailored 4-Methoxybutyl Diphenyl Phosphite Applications
The unique structure of this compound offers intriguing prospects for tailored applications. The diphenyl phosphite component provides a well-understood steric and electronic profile, while the 4-methoxybutyl chain introduces a flexible, functionalized alkyl group. This ether functionality could be leveraged to fine-tune the ligand's properties.
For instance, the oxygen atom in the methoxybutyl group could act as a hemilabile coordinating site. This means it could weakly bind to a metal center and reversibly dissociate, potentially opening up a coordination site during a catalytic cycle to facilitate substrate binding or product release. This hemilability could be exploited to enhance catalytic activity and selectivity.
Furthermore, the polarity imparted by the ether group could be used to modify the solubility of the resulting metal complex. This could be advantageous for catalyst recovery, for example, by enabling its separation in a biphasic system or facilitating its immobilization on a polar support.
Future research could focus on systematically modifying the 4-methoxybutyl chain to optimize performance for specific applications. For example, altering the length of the alkyl chain or the nature of the ether substituent could have a significant impact on the ligand's steric bulk, electronic properties, and coordinating ability.
Table 2: Potential Tailored Applications of this compound
| Application Area | Rationale for Use | Potential Advantages of the 4-Methoxybutyl Group |
| Homogeneous Catalysis | As a ligand for transition metals in reactions like hydroformylation or hydrogenation. acs.org | Hemilability of the ether oxygen could enhance catalytic turnover. Modified solubility could simplify catalyst separation. |
| Polymer Additives | As a thermal stabilizer or antioxidant in polymer processing. | The alkyl ether chain may improve compatibility with certain polymer matrices. |
| Coordination Chemistry | As a building block for novel coordination complexes and metal-organic frameworks. | The functional side chain provides a handle for further chemical modification or supramolecular assembly. |
Future Directions in Ligand Design and Catalytic Systems
The design of new ligands and the development of more efficient catalytic systems are at the forefront of chemical research. For phosphite ligands like this compound, several future directions are particularly promising.
Computational Chemistry and Machine Learning: The use of computational tools, including machine learning and artificial intelligence, is set to revolutionize ligand design. catalysis.blog These methods can predict the properties and catalytic performance of new phosphite ligands before they are synthesized, saving significant time and resources. This approach can accelerate the discovery of ligands with optimal steric and electronic properties for a given reaction.
Sustainable and Multifunctional Ligands: There is a strong drive towards developing ligands from renewable resources and creating ligands that are more environmentally friendly. catalysis.blog Additionally, the design of multifunctional ligands that can play multiple roles in a catalytic process—such as binding the metal, activating a substrate, and facilitating product release—is a key area of research. catalysis.blog
Advanced Catalytic Systems: The integration of novel ligands into advanced catalytic systems holds great promise. This includes the development of catalysts immobilized on porous polymers for use in continuous-flow reactors, which can offer enhanced efficiency and easier product separation. nih.gov Another exciting frontier is the interface between homogeneous catalysis and biocatalysis, where synthetic ligands could be designed to operate in concert with enzymes. catalysis.blog
The future of phosphite chemistry will likely involve a multidisciplinary approach, combining synthetic chemistry, computational modeling, and process engineering to develop highly efficient and sustainable chemical transformations.
Q & A
Basic Research Questions
What are the critical safety protocols for handling 4-methoxybutyl diphenyl phosphite in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation by working in a fume hood .
- Waste Management: Segregate waste in chemically resistant containers. Collaborate with certified waste management services for disposal, as phosphites may degrade into environmentally hazardous byproducts (e.g., phenols) .
- Spill Response: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous solutions to prevent hydrolysis .
How can researchers characterize the purity and stability of this compound?
Methodological Answer:
- Chromatography: Use HPLC with a C18 column and UV detection (λ = 210–230 nm) to assess purity. Compare retention times with reference standards .
- Spectroscopy: Employ P NMR to confirm phosphite structure (δ = 100–130 ppm for P(III) species) and detect oxidation to phosphate (δ = -5–5 ppm) .
- Stability Testing: Monitor hydrolytic degradation under controlled humidity (e.g., 40% RH at 25°C) via pH titration for phosphate byproduct quantification .
What synthetic routes are feasible for preparing this compound?
Methodological Answer:
- Esterification: React diphenyl phosphorochloridite with 4-methoxybutanol in anhydrous toluene under nitrogen. Use triethylamine (1.5 eq.) to scavenge HCl. Monitor reaction completion via TLC (Rf = 0.5–0.7 in hexane:ethyl acetate 9:1) .
- Catalytic Methods: Explore thiourea-derived organocatalysts to improve yield (e.g., 10 mol% catalyst 4a in CHCl at 0°C, as in analogous Michael additions) .
Advanced Research Questions
How does the steric and electronic environment of this compound influence its reactivity in enantioselective catalysis?
Methodological Answer:
- Steric Effects: The methoxybutyl group increases steric bulk, potentially reducing nucleophilicity but improving stereocontrol. Compare enantioselectivity in Michael additions using chiral HPLC (Chiralpak IA column) .
- Electronic Tuning: Modify the alkoxy group (e.g., compare methoxy vs. ethoxy analogs) and analyze reaction kinetics via P NMR to correlate electron-donating effects with transition-state stabilization .
- Solvent Optimization: Screen solvents (e.g., toluene vs. CHCl) to balance solubility and reaction rate. Note: Polar aprotic solvents may enhance phosphite activation but risk hydrolysis .
How can researchers resolve contradictions in phosphite behavior (e.g., fungicidal vs. biostimulant effects)?
Methodological Answer:
- Dose-Response Studies: Conduct in vitro assays (e.g., fungal growth inhibition at 0.1–10 mM) and plant trials (e.g., Arabidopsis thaliana under phosphate starvation). Phosphites may act as fungicides at high concentrations but mimic phosphate signaling at low doses .
- Metabolic Profiling: Use LC-MS to track phosphite uptake and conversion to phosphate in plant tissues. Compare transcriptomic data (RNA-seq) for phosphate-starvation-response (PSR) genes .
What strategies mitigate environmental risks during large-scale phosphite synthesis?
Methodological Answer:
- Green Solvents: Replace chlorinated solvents (e.g., CHCl) with cyclopentyl methyl ether (CPME) or 2-methyl-THF to reduce toxicity .
- Catalyst Recycling: Immobilize thiourea catalysts on silica gel for reuse (>5 cycles without activity loss) .
- Byproduct Management: Install scrubbers to capture volatile phenol byproducts (e.g., activated carbon filters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
